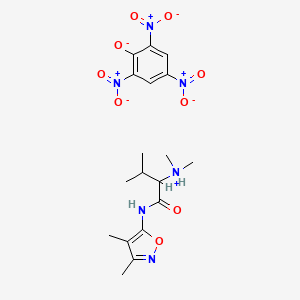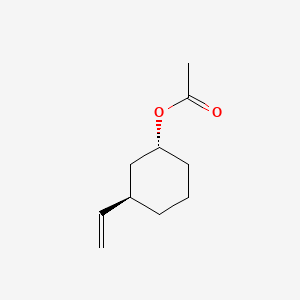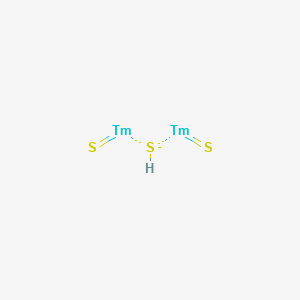
Cesium;sodium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium sodium chloride (CsNaCl) is a chemical compound composed of cesium (Cs), sodium (Na), and chloride (Cl) ions. It is a white, crystalline, hygroscopic solid with a high melting point and excellent solubility in water. This compound is primarily used in scientific research, particularly in molecular biology and analytical chemistry.
Synthetic Routes and Reaction Conditions:
Direct Combination: Cesium and sodium can be directly combined with chlorine gas under controlled conditions to form CsNaCl.
Double Salt Formation: Impure cesium chloride can be purified by forming double salts with sodium chloride, followed by recrystallization.
Industrial Production Methods:
Electrolysis: Industrial production often involves the electrolysis of cesium chloride solutions to obtain pure CsNaCl.
Recrystallization: Double salts formed during the purification process are decomposed to obtain CsNaCl.
Types of Reactions:
Oxidation: Cesium sodium chloride can undergo oxidation reactions, where cesium ions are oxidized to cesium metal.
Reduction: Sodium ions in CsNaCl can be reduced to sodium metal.
Substitution Reactions: CsNaCl can participate in substitution reactions, where one ion is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used as reducing agents.
Conditions: Reactions are typically conducted at elevated temperatures and under inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Cesium Metal: Produced through the oxidation of cesium ions.
Sodium Metal: Produced through the reduction of sodium ions.
Other Halides: Substitution reactions can yield other halides like cesium bromide (CsBr) and cesium iodide (CsI).
Applications De Recherche Scientifique
CsNaCl is widely used in various scientific research applications, including:
Molecular Biology: Used in density gradient centrifugation for the separation of nucleic acids, proteins, and viruses.
Analytical Chemistry: Employed in the identification of ions through precipitation reactions.
Medical Applications: Radioactive cesium chloride is used in some types of radiation therapy for cancer treatment.
Industrial Uses: Utilized in the preparation of electrically conducting glasses and cement-based matrices for nuclear waste disposal.
Mécanisme D'action
The mechanism by which CsNaCl exerts its effects depends on its application:
Molecular Biology: In density gradient centrifugation, CsNaCl forms a gradient that allows for the separation of biomolecules based on their density.
Analytical Chemistry: In precipitation reactions, CsNaCl reacts with specific ions to form precipitates, which can be analyzed for their color and morphology.
Medical Applications: Radioactive cesium chloride targets cancer cells and delivers localized radiation to destroy malignant tissues.
Industrial Uses: In cement-based matrices, CsNaCl immobilizes cesium ions through adsorption and ion exchange mechanisms.
Comparaison Avec Des Composés Similaires
Sodium Chloride (NaCl)
Potassium Chloride (KCl)
Rubidium Chloride (RbCl)
Lithium Chloride (LiCl)
Propriétés
Formule moléculaire |
ClCsNa+ |
|---|---|
Poids moléculaire |
191.35 g/mol |
Nom IUPAC |
cesium;sodium;chloride |
InChI |
InChI=1S/ClH.Cs.Na/h1H;;/q;2*+1/p-1 |
Clé InChI |
WHQRPPHJINSKTG-UHFFFAOYSA-M |
SMILES canonique |
[Na+].[Cl-].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)



![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)



![1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B15348385.png)
![Ethanone, 1-[5-[(hydroxyamino)methylene]-1,3-cyclopentadien-1-YL]-, (E)-(9CI)](/img/structure/B15348393.png)


![N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide](/img/structure/B15348418.png)

